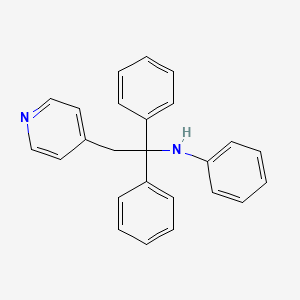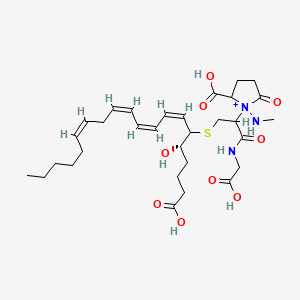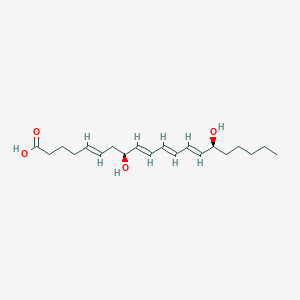
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside is a complex carbohydrate derivative. It is often used in the study of glycosylation processes and carbohydrate-protein interactions. This compound is significant in the field of glycobiology due to its role in mimicking natural glycan structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The glycosylation step involves the formation of a glycosidic bond between the sugar units. This is often achieved using a glycosyl donor and acceptor in the presence of a catalyst.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the acetyl moieties.
Substitution: Substitution reactions can take place at the benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as boron trifluoride.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzyl derivatives.
科学的研究の応用
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside has several applications:
Chemistry: Used as a model compound in the study of glycosylation reactions.
Biology: Helps in understanding carbohydrate-protein interactions.
Medicine: Potential use in drug design and development, particularly in targeting glycan structures on cell surfaces.
Industry: Used in the synthesis of complex carbohydrates for various applications.
作用機序
The compound exerts its effects by mimicking natural glycan structures. It interacts with proteins that recognize specific carbohydrate motifs, thereby influencing biological processes such as cell signaling and immune response. The molecular targets include lectins and glycosyltransferases.
類似化合物との比較
Similar Compounds
- Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside
- Benzyl 2-Acetamido-6-O-benzyl-2-deoxy-alpha-D-galactopyranoside
Uniqueness
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside is unique due to its specific glycosylation pattern, which makes it a valuable tool in studying complex carbohydrate structures and their biological functions.
特性
分子式 |
C36H45NO15 |
|---|---|
分子量 |
731.7 g/mol |
IUPAC名 |
[(3S,4S,5S,6S)-6-[(3S,4R,5S,6S)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27?,28?,29-,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
InChIキー |
VGBWYAPUIAFWOX-DMCHAFRQSA-N |
異性体SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@H]([C@H]([C@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester](/img/structure/B15132229.png)
![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)



![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)
![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)

![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)



